

Application Notes and Protocols for PR-104 in Xenograft Mouse Models

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Compound of Interest

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Introduction

PR-104 is a hypoxia-activated prodrug that has demonstrated significant preclinical antitumor activity. It is a water-soluble phosphate ester "pre-prodrug" that is rapidly converted in vivo to PR-104A.[1][2] PR-104A is then selectively reduced in the hypoxic microenvironment of solid tumors to its active DNA cross-linking metabolites, PR-104H (hydroxylamine) and PR-104M (amine).[1][3] This targeted activation allows for selective killing of tumor cells while sparing well-oxygenated normal tissues.[1] Additionally, PR-104A can be activated under aerobic conditions by the enzyme aldo-keto reductase 1C3 (AKR1C3), providing a dual mechanism of action.[1][4] These application notes provide a comprehensive overview of the use of PR-104 in xenograft mouse models, including detailed protocols and summaries of preclinical efficacy data.

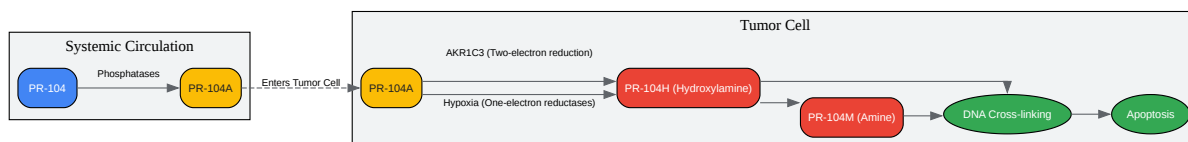
Mechanism of Action

The activation of PR-104 is a two-step process:

- **Systemic Dephosphorylation:** The administered PR-104 is systemically and rapidly converted by phosphatases to its active prodrug form, PR-104A.[5]
- **Bioreductive Activation:** PR-104A undergoes reduction to its cytotoxic forms through two primary pathways:

- Hypoxia-Dependent Pathway: In low-oxygen environments, one-electron reductases, such as cytochrome P450 oxidoreductase, reduce PR-104A to form the active DNA cross-linking metabolites PR-104H and PR-104M.[1][3]
- AKR1C3-Dependent Pathway: In tumors with high expression of aldo-keto reductase 1C3 (AKR1C3), PR-104A can be activated to PR-104H independently of oxygen levels.[1][4]

The resulting active metabolites induce interstrand DNA cross-links, leading to cell cycle arrest and apoptosis.[5]



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PR-104 activation pathway from pre-prodrug to cytotoxic metabolites.

Data Presentation: Preclinical Efficacy in Xenograft Models

PR-104 has demonstrated significant antitumor activity both as a single agent and in combination with other therapies across a variety of human tumor xenograft models.[1][6]

Monotherapy

Xenograft Model	Cancer Type	Mouse Strain	PR-104 Dose	Key Findings
HT29	Colon Cancer	Nude Mice	100% MTD, single dose	Significant killing of hypoxic and aerobic cells.[1]
SiHa	Cervical Cancer	Nude Mice	75% MTD, single dose	Greater killing of hypoxic and aerobic cells compared to tirapazamine.[1]
H460	Lung Cancer	Nude Mice	75% MTD, single dose	Effective killing of hypoxic and aerobic tumor cells.[1]
HepG2	Hepatocellular Carcinoma	Mice	250 mg/kg, i.p., qd x 6	Significant growth reduction. [1][3]
Hep3B	Hepatocellular Carcinoma	Mice	Not specified	Significant growth reduction. [3]
Various Solid Tumors	Pediatric Solid Tumors	Mice	550 mg/kg, weekly x 6	Objective responses in 21 out of 34 solid tumor models.[1]
Various ALL Models	Acute Lymphoblastic Leukemia (ALL)	Mice	550 mg/kg, weekly x 6	Maintained complete responses in 7 out of 7 ALL models.[1]

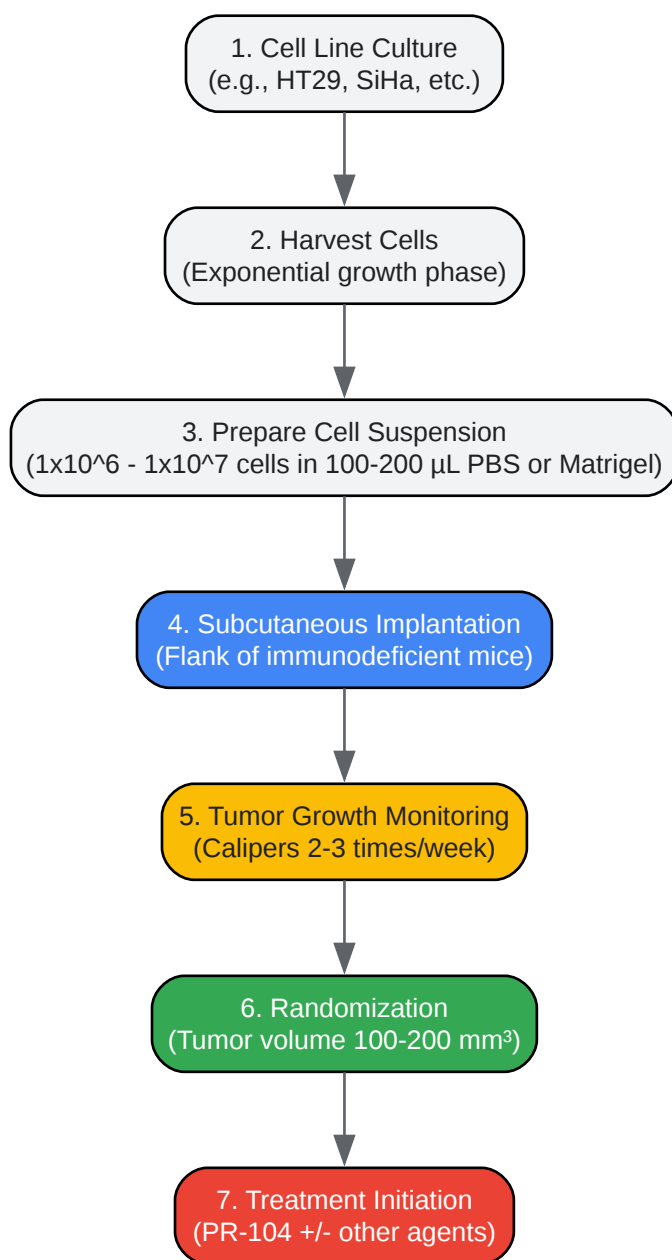
Combination Therapy

Xenograft Model	Cancer Type	Mouse Strain	Combination Treatment	Key Findings
HT29, SiHa, H460	Colon, Cervical, Lung	Nude Mice	PR-104 at 75-100% MTD + 15-20 Gy radiation	Greater than additive antitumor activity. [1]
Panc-01	Pancreatic Cancer	Nude Mice	PR-104 + Gemcitabine	Greater than additive antitumor activity. [6]
22RV1	Prostate Cancer	Nude Mice	PR-104 + Docetaxel	Greater than additive antitumor activity. [6]
HepG2, PLC/PRF/5, SNU-398, Hep3B	Hepatocellular Carcinoma	Mice	PR-104: 250 mg/kg, i.p., qd x 6; Sorafenib: 80 mg/kg, p.o., qd x 5	Significantly active in all 4 xenograft models. [1]

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of PR-104 in in vivo xenograft models. Specific parameters may need to be optimized for different cell lines and research questions.

Xenograft Model Establishment



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General workflow for establishing a xenograft model and initiating treatment.

- Cell Lines and Culture:
 - Select human tumor cell lines of interest (e.g., HT29, SiHa, H460).[4]
 - Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics.[4]
 - Maintain cells in a humidified incubator at 37°C with 5% CO₂. [4]

- Animal Models:
 - Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice).[4][7]
- Xenograft Establishment:
 - Harvest cultured cancer cells during the exponential growth phase.[1]
 - Resuspend cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1×10^6 to 1×10^7 cells per 100-200 μL . [4]
 - Inject the cell suspension subcutaneously into the flank of the mice.[4]
- Tumor Growth Monitoring:
 - Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.[1]
 - Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$. [1]
 - Randomize animals into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm^3). [1]

PR-104 Formulation and Administration

- Formulation:
 - PR-104 is a water-soluble phosphate ester.[1]
 - Dissolve PR-104 in a suitable vehicle (e.g., saline) for administration.[1]
- Administration Route:
 - PR-104 is typically administered intravenously (i.v.) or intraperitoneally (i.p.).[1]
- Dosing:
 - The maximum tolerated dose (MTD) in mice has been reported to be around 550 mg/kg for a weekly schedule for 6 weeks.[1]

- Dose-response studies are recommended to determine the optimal dose for a specific model.[\[1\]](#)
- For combination studies, doses may be adjusted (e.g., 75-100% of MTD).[\[1\]](#)

Efficacy Evaluation

- Tumor Growth Delay:
 - Measure the time for tumors in the treated group to reach a certain size compared to the control group.[\[1\]](#)
- Tumor Growth Inhibition:
 - Calculate the percentage reduction in tumor volume in the treated group compared to the control group at a specific time point.[\[1\]](#)
- Clonogenic Survival Assay:
 - An ex vivo assay to determine the number of viable tumor cells remaining after treatment.[\[1\]](#)
 - Excise tumors 18 hours after treatment.[\[6\]](#)[\[8\]](#)
 - Prepare a single-cell suspension and plate known numbers of cells.
 - Assess colony formation after an appropriate incubation period.
- Survival Analysis:
 - Monitor the overall survival of the animals in each treatment group.[\[1\]](#)
- Assessment of Hypoxia and AKR1C3 Expression:
 - Hypoxia: Administer a hypoxia marker (e.g., pimonidazole) to the mice.[\[4\]](#)[\[9\]](#) Perform immunohistochemical staining for pimonidazole adducts in tumor sections to visualize and quantify hypoxic regions.[\[4\]](#)

- AKR1C3 Expression: Assess the expression of AKR1C3 in tumor xenografts by immunohistochemistry on tumor sections or by Western blotting of tumor lysates.[4]

Conclusion

PR-104 is a promising hypoxia-activated prodrug with a dual mechanism of action that has demonstrated significant preclinical efficacy in a wide range of xenograft models.[1] The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of PR-104 and designing further preclinical studies. The ability to target hypoxic tumor cells, a population notoriously resistant to conventional therapies, makes PR-104 a compelling candidate for further development, both as a monotherapy and in combination with other anticancer agents.[1][5]

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